15:0 Lyso PG-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H42NaO9P |

|---|---|

Molecular Weight |

497.5 g/mol |

IUPAC Name |

sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate |

InChI |

InChI=1S/C21H43O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21(25)28-16-20(24)18-30-31(26,27)29-17-19(23)15-22;/h19-20,22-24H,2-18H2,1H3,(H,26,27);/q;+1/p-1/t19?,20-;/m1./s1/i16D2,18D2,20D; |

InChI Key |

PLEIWLWNZBHOAI-YMJCZPQOSA-M |

Isomeric SMILES |

[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)([O-])OCC(CO)O)O.[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

15:0 Lyso PG-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 15:0 Lyso PG-d5, a deuterated lysophosphatidylglycerol, increasingly utilized in advanced biomedical research. This document details its chemical properties, applications, and the methodologies for its use, particularly in the field of lipidomics.

Introduction to this compound

This compound is the deuterium-labeled form of 15:0 lysophosphatidylglycerol (LPG).[1] It is a synthetic lipid primarily employed as an internal standard in mass spectrometry-based lipidomics.[1] The incorporation of five deuterium atoms (d5) on the glycerol backbone results in a mass shift, allowing it to be distinguished from its endogenous, non-labeled counterparts in biological samples.[2] This property is crucial for the accurate quantification of lysophospholipids, which are bioactive molecules involved in a myriad of cellular processes and signaling pathways.[1][3]

Chemical Structure and Properties

The chemical name for this compound is 1-pentadecanoyl-2-hydroxy-sn-glycero(d5)-3-phospho-(1'-rac-glycerol)(sodium salt).[4] It consists of a glycerol backbone where the sn-1 position is esterified with pentadecanoic acid (a 15-carbon saturated fatty acid), the sn-2 position has a hydroxyl group, and the sn-3 position is attached to a phosphoglycerol headgroup. The five deuterium atoms are located on the glycerol backbone, enhancing its molecular weight without significantly altering its chemical behavior.[2]

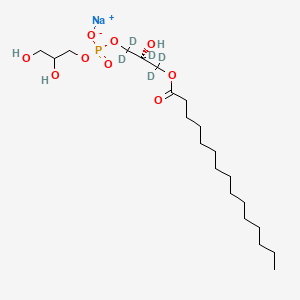

Chemical Structure:

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, facilitating its use in experimental design and data analysis.

| Property | Value | Source(s) |

| Chemical Formula | C₂₁H₃₇D₅NaO₉P | [5][6] |

| Molecular Weight | 497.55 g/mol | [5][6] |

| Exact Mass | 497.28 u | [1] |

| CAS Number | 2342574-98-3 | [1][5][6] |

| Purity | >99% | |

| Storage Temperature | -20°C | |

| Physical Form | Solution | |

| Solubility | Soluble in organic solvents such as methanol and chloroform. |

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of lysophospholipids in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a detailed methodology for a typical lipidomics experiment using this standard.

I. Preparation of Internal Standard Stock Solution

-

Gravimetric Preparation : Accurately weigh a precise amount of this compound using an analytical balance.

-

Solubilization : Dissolve the weighed standard in a high-purity organic solvent, such as a chloroform:methanol mixture (2:1, v/v), to create a concentrated stock solution (e.g., 1 mg/mL).

-

Aliquoting and Storage : Aliquot the stock solution into amber glass vials to minimize freeze-thaw cycles and store at -20°C or -80°C to prevent degradation.

II. Lipid Extraction from Plasma

This protocol is adapted from established methods for lipid extraction from plasma samples.

-

Sample Preparation : Thaw frozen plasma samples on ice.

-

Addition of Internal Standard : To a 1.5 mL microcentrifuge tube, add a known volume of plasma (e.g., 20 µL). Add a precise amount of the this compound internal standard working solution. The amount should be optimized to be within the linear range of the instrument and comparable to the expected concentration of the endogenous analytes.

-

Protein Precipitation and Lipid Extraction :

-

Add 200 µL of ice-cold methanol to the plasma sample containing the internal standard. Vortex for 10 seconds.

-

Add 600 µL of ice-cold methyl-tert-butyl ether (MTBE). Vortex for 10 minutes.

-

Add 150 µL of LC-MS grade water to induce phase separation. Vortex for 1 minute.

-

-

Phase Separation : Centrifuge the sample at 14,000 x g for 15 minutes at 4°C. Three layers will form: an upper organic phase containing the lipids, a lower aqueous phase, and a protein pellet at the interface.

-

Collection of Lipid Extract : Carefully collect the upper organic layer and transfer it to a new tube.

-

Drying : Evaporate the solvent from the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitution : Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., 100 µL of methanol:chloroform 1:1, v/v).

III. LC-MS/MS Analysis

-

Chromatographic Separation : Inject the reconstituted lipid extract onto a reverse-phase C18 column. Use a gradient elution with mobile phases typically consisting of water, acetonitrile, and isopropanol with additives like ammonium formate or formic acid to improve ionization.

-

Mass Spectrometric Detection : Analyze the eluent using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source. Operate the mass spectrometer in negative ion mode for the detection of lysophosphatidylglycerols.

-

Data Acquisition : Acquire data in a data-dependent or data-independent manner to obtain both precursor ion and fragment ion information. The transition for this compound would be the precursor ion m/z to a characteristic fragment ion.

-

Quantification : Identify and integrate the peak areas for the endogenous lysophospholipids and the this compound internal standard. The concentration of the endogenous lipids is calculated by comparing the ratio of their peak area to the peak area of the known amount of the internal standard.

Signaling and Biosynthetic Pathways

Lysophosphatidylglycerols are not only intermediates in lipid metabolism but also play significant roles in biological signaling, particularly in bacteria. In pathogens like Staphylococcus aureus, LPG is a key component in mechanisms of antimicrobial peptide resistance.

Bacterial Membrane Charge Modulation by Lysyl-PG

In many bacteria, the anionic nature of the cell membrane, due to phospholipids like phosphatidylglycerol (PG), makes them susceptible to cationic antimicrobial peptides produced by the host immune system. To counteract this, bacteria have evolved mechanisms to modify their membrane charge. One such mechanism is the synthesis of lysyl-phosphatidylglycerol (Lysyl-PG).[7] The enzyme MprF (Multiple peptide resistance Factor) catalyzes the transfer of a lysine residue from lysyl-tRNA to PG, forming the cationic lipid Lysyl-PG.[7] This process introduces a positive charge into the membrane, repelling cationic antimicrobial peptides and contributing to bacterial virulence.[7]

Caption: Synthesis and translocation of Lysyl-PG in bacteria.

This diagram illustrates the enzymatic process by which bacteria modify their membrane charge to resist host immune defenses. The synthesis of Lysyl-PG is a critical survival mechanism for many pathogenic bacteria.

Conclusion

This compound is an indispensable tool for researchers in the field of lipidomics. Its well-defined chemical properties and isotopic labeling enable the precise and accurate quantification of lysophospholipids in complex biological matrices. The detailed experimental protocols provided in this guide offer a robust framework for the application of this compound in mass spectrometry-based studies. Furthermore, understanding the role of related molecules like Lysyl-PG in bacterial signaling pathways highlights the broader importance of lysophospholipids in health and disease, opening avenues for novel therapeutic strategies.

References

- 1. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC-MS/MS analysis of lysophospholipids associated with soy protein isolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lysophospholipid activation of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity | MDPI [mdpi.com]

15:0 Lyso PG-d5 supplier and product information

This guide provides comprehensive technical information on 15:0 Lyso PG-d5 (1-pentadecanoyl-2-hydroxy-sn-glycero(d5)-3-phospho-(1'-rac-glycerol)), a deuterated lysophosphatidylglycerol. It is intended for researchers, scientists, and professionals in drug development and lipidomics. This document covers supplier details, product specifications, applications, and relevant biochemical pathways.

Section 1: Product Information and Suppliers

This compound is a stable isotope-labeled lipid standard crucial for accurate quantification in mass spectrometry-based lipidomics. The deuterium labels provide a distinct mass shift, allowing it to be used as an internal standard for the measurement of its non-labeled counterpart, 15:0 Lyso PG.

Several chemical suppliers specialize in high-purity lipids and stable isotope-labeled standards. The following table summarizes prominent suppliers for this compound.

| Supplier | Product Number(s) | Notes |

| Avanti Polar Lipids (distributed by Sigma-Aldrich) | 858123L, A85123 | A leading supplier in high-purity lipid standards.[1][2][3] |

| BOC Sciences | BPG-3190 | Offers the product as a sodium salt and provides custom synthesis services.[] |

| MedChemExpress | HY-146854S | Provides the compound for research use, highlighting its application as a tracer and internal standard.[5] |

The following table details the key chemical and physical properties of this compound.

| Property | Value | Source |

| Synonyms | 1-pentadecanoyl-2-hydroxy-sn-glycero(d5)-3-phospho-(1'-rac-glycerol)(sodium salt); LPG 15:0-d5 sodium salt; PG(15:0/0:0)-d5 sodium salt | [] |

| CAS Number | 2342574-98-3 | [] |

| Molecular Formula | C₂₁H₃₇D₅NaO₉P | [5] |

| Molecular Weight | 497.55 g/mol | [5] |

| Purity | >99% (TLC) | [1] |

| Form | Solution (e.g., 1 mg/mL) | [1] |

| Storage Temperature | -20°C | [1] |

| Shipping Conditions | Dry Ice | [1] |

Section 2: Experimental Applications and Protocols

The primary application of this compound is as an internal standard in lipidomics and metabolomics research.[1][5] Its structure, being nearly identical to the endogenous analyte but with a heavier mass, allows for precise quantification by correcting for sample loss during extraction and for variations in instrument response.

A typical workflow involves spiking the biological sample with a known amount of this compound prior to lipid extraction.

Caption: Workflow for lipid quantification using a deuterated internal standard.

Methodology:

-

Sample Collection: Obtain biological samples (e.g., plasma, cell culture, tissue homogenate).

-

Internal Standard Spiking: Add a precise, known concentration of this compound to each sample at the earliest stage of preparation to account for variability in extraction efficiency.

-

Lipid Extraction: Perform a lipid extraction using a standard method such as Folch (chloroform/methanol) or methyl-tert-butyl ether (MTBE) extraction.

-

Sample Concentration: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the analytical instrumentation.

-

LC-MS/MS Analysis: Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The chromatographic step separates lipids, while the mass spectrometer detects the parent and fragment ions for both the endogenous 15:0 Lyso PG and the this compound internal standard.

-

Quantification: The concentration of the endogenous analyte is determined by comparing the ratio of its peak area to the peak area of the known concentration of the internal standard.[5]

Deuterated lipids can also serve as tracers to follow metabolic pathways. For example, labeled lysophospholipids can be used to study the synthesis of other complex lipids. One study demonstrated that d5-labeled monoacylglycerol (MAG) could react with lyso-PG to generate d5-labeled bis(monoacylglycero)phosphate (BMP), confirming a transphosphatidylation reaction.[6] A similar principle could be applied using this compound to trace its conversion to other lipid species.

Section 3: Relevant Signaling and Biosynthetic Pathways

Lysophospholipids, including lysophosphatidylglycerol (LPG), are not merely metabolic intermediates but also act as signaling molecules that regulate various cellular processes.[7][8] They exert their effects primarily through G protein-coupled receptors (GPCRs).[7]

LPG is generated from its parent phospholipid, phosphatidylglycerol (PG), through the action of phospholipase A1 (PLA1) or A2 (PLA2), which removes a fatty acid from the sn-1 or sn-2 position, respectively.[9][10]

References

- 1. This compound, Avanti, 2342574-98-3, 858123L, Sigma-Aldrich [sigmaaldrich.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. This compound, Avanti, 2342574-98-3, 858123L, Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PLD3 and PLD4 synthesize S,S-BMP, a key phospholipid enabling lipid degradation in lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel lysophosphoplipid receptors: their structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Lysophospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Sentinel of Accuracy: 15:0 Lyso PG-d5 in Modern Lipidomics Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of lipidomics, the pursuit of accurate and reproducible quantification of lipid species is paramount. Among the arsenal of tools available to researchers, stable isotope-labeled internal standards stand as sentinels of accuracy, ensuring reliable data in complex biological matrices. This technical guide delves into the pivotal role of 1-pentadecanoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 (15:0 Lyso PG-d5), a deuterated lysophosphatidylglycerol, in advancing lipidomics research. This document provides a comprehensive overview of its application, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and analytical workflows.

Core Principles: The Why and How of this compound

This compound is a synthetic lysophosphatidylglycerol (LPG) molecule where five hydrogen atoms on the glycerol backbone have been replaced with deuterium atoms. This isotopic labeling makes it chemically identical to its endogenous counterpart but mass-shifted, allowing it to be distinguished by mass spectrometry. Its primary role in lipidomics is that of an internal standard.[1][2]

The rationale for using a deuterated internal standard like this compound is rooted in the principle of isotope dilution mass spectrometry. By introducing a known quantity of the labeled standard into a sample at the earliest stage of analysis, it co-elutes and co-ionizes with the endogenous analyte. Any variations in sample extraction, processing, or instrument response will affect both the analyte and the internal standard equally. This allows for the precise and accurate quantification of the endogenous lipid by measuring the ratio of the signal from the unlabeled analyte to the labeled internal standard.

Quantitative Data Summary

The precise concentration of an internal standard is critical for accurate quantification. While specific concentrations can vary based on the biological matrix and the expected levels of endogenous lysophosphatidylglycerols, the following table provides a summary of relevant quantitative information for this compound and similar deuterated standards used in lipidomics studies.

| Parameter | Value | Source |

| Chemical Formula | C21H37D5NaO9P | Avanti Polar Lipids |

| Molecular Weight | 497.55 g/mol | Avanti Polar Lipids |

| Purity | >99% | Avanti Polar Lipids |

| Typical Concentration in Internal Standard Mixtures | Varies; a similar standard, 15:0-18:1(d7) PG, is used at 200 pg/µL in some protocols. | Evaluation of polarity switching for untargeted lipidomics using liquid chromatography coupled to high resolution mass spectrometry |

| Commercial Availability | Available as a standalone product and as part of comprehensive internal standard mixtures (e.g., UltimateSPLASH™ ONE). | Avanti Polar Lipids |

Experimental Protocols

The following sections provide a detailed, synthesized protocol for the quantitative analysis of lysophosphatidylglycerols using this compound as an internal standard. This protocol integrates common practices in lipidomics, including lipid extraction and LC-MS/MS analysis.

Protocol 1: Lipid Extraction from Biological Samples (Modified Folch Method)

This protocol is suitable for a variety of biological matrices, including plasma, serum, and cell pellets.

Materials:

-

Biological sample (e.g., 100 µL plasma, 1x10^6 cells)

-

This compound internal standard solution (concentration to be optimized based on expected analyte levels; a starting point could be a concentration that yields a signal intensity comparable to the endogenous analyte)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution (aqueous)

-

Centrifuge capable of 4°C operation

-

Nitrogen evaporator

-

Glass vials with PTFE-lined caps

Procedure:

-

Sample Preparation: Thaw frozen samples on ice. For cell pellets, wash with ice-cold phosphate-buffered saline (PBS) and resuspend in a known volume of PBS.

-

Internal Standard Spiking: To a clean glass vial, add the biological sample. Spike the sample with a known amount of the this compound internal standard solution.

-

Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. A common ratio is 300 µL of the solvent mixture for every 100 µL of aqueous sample.

-

Vortexing and Incubation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation. Incubate on ice for 15-30 minutes.

-

Phase Separation: Add 1 part chloroform and 1 part 0.9% NaCl solution for every 2 parts of the initial chloroform:methanol mixture. For the example above, this would be 150 µL of chloroform and 150 µL of 0.9% NaCl. Vortex for 1 minute.

-

Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to achieve phase separation. Three layers will be visible: an upper aqueous phase, a protein disk at the interface, and a lower organic phase containing the lipids.

-

Lipid Collection: Carefully collect the lower organic phase using a glass syringe or pipette, avoiding the protein disk, and transfer it to a new clean glass vial.

-

Drying: Dry the extracted lipids under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as a 1:1 (v/v) mixture of acetonitrile:isopropanol. The reconstitution volume should be chosen to achieve a concentration within the linear range of the mass spectrometer.

Protocol 2: LC-MS/MS Analysis of Lysophosphatidylglycerols

This protocol outlines a general method for the separation and detection of lysophosphatidylglycerols using liquid chromatography coupled with tandem mass spectrometry.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source

LC Parameters:

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used for separating lipids based on their acyl chain length and degree of unsaturation.

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the lipids. An example gradient is as follows:

-

0-2 min: 30% B

-

2-15 min: Ramp to 100% B

-

15-20 min: Hold at 100% B

-

20.1-25 min: Return to 30% B for column re-equilibration

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 50°C

-

Injection Volume: 2-10 µL

MS/MS Parameters:

-

Ionization Mode: Negative Electrospray Ionization (ESI-) is typically used for the analysis of acidic phospholipids like lysophosphatidylglycerol.

-

Multiple Reaction Monitoring (MRM): For targeted quantification on a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions are monitored for both the endogenous lysophosphatidylglycerols and the this compound internal standard.

-

Precursor Ion (Q1): The deprotonated molecule [M-H]⁻. For this compound, this would be m/z 496.6.

-

Product Ion (Q3): A characteristic fragment ion. For lysophosphatidylglycerols, this is often the fatty acyl carboxylate anion. For this compound, a key fragment would be from the pentadecanoic acid (15:0) moiety.

-

-

Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Signaling Pathways and Experimental Workflows

Lysophospholipids, including lysophosphatidylglycerols, are not merely structural components of cell membranes but also act as signaling molecules involved in various cellular processes.[3][4] The accurate quantification of these lipids using standards like this compound is crucial for understanding their roles in health and disease.

Lysophospholipid Metabolism and Signaling

The diagram below illustrates the general metabolism of phosphatidylglycerol (PG) to lysophosphatidylglycerol (LPG) and its potential involvement in downstream signaling cascades.

Caption: Overview of Phosphatidylglycerol metabolism to Lysophosphatidylglycerol and its signaling roles.

Lipidomics Experimental Workflow

The following diagram outlines the key steps in a typical lipidomics experiment where this compound is utilized for quantitative analysis.

Caption: A streamlined workflow for quantitative lipidomics analysis using an internal standard.

Conclusion

This compound serves as an indispensable tool in lipidomics research, enabling the accurate and precise quantification of lysophosphatidylglycerols. Its use as an internal standard corrects for variations inherent in the analytical workflow, from sample preparation to mass spectrometric detection. The detailed protocols and workflows presented in this guide provide a framework for researchers to integrate this valuable standard into their studies, thereby enhancing the reliability and reproducibility of their findings. As the field of lipidomics continues to unravel the complex roles of lipids in health and disease, the meticulous application of internal standards like this compound will remain a cornerstone of high-quality, impactful research.

References

- 1. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Longitudinal associations between blood lysophosphatidylcholines and skeletal muscle mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Stable Isotope Labeling in Lipid Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of stable isotope labeling in the field of lipid analysis. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who are looking to leverage this powerful technique to gain deeper insights into lipid metabolism and its role in health and disease.

Introduction to Stable Isotope Labeling in Lipidomics

Lipidomics, the large-scale study of lipids in biological systems, has become indispensable in understanding the complex roles of these molecules beyond simple energy storage and membrane structure.[1] Lipids are now recognized as critical players in a vast array of cellular processes, including signal transduction, and their dysregulation is implicated in numerous diseases such as metabolic syndrome, cardiovascular disease, and cancer.

Stable isotope labeling has emerged as a gold-standard technique for investigating the dynamics of lipid metabolism.[2][3] Unlike traditional methods that provide a static snapshot of lipid levels, stable isotope tracing allows for the direct measurement of lipid biosynthesis, turnover, and flux through various metabolic pathways.[1][4] This is achieved by introducing non-radioactive, "heavy" isotopes of elements like carbon (¹³C), hydrogen (²H, deuterium), or nitrogen (¹⁵N) into lipid molecules.[4] These labeled lipids are chemically identical to their natural counterparts and behave the same way in biological systems, but their increased mass allows them to be distinguished and quantified using mass spectrometry (MS).[4]

The safety of stable isotopes makes this technique particularly well-suited for studies in humans, including in vulnerable populations like pregnant women and children, offering a significant advantage over radioactive labeling.[2]

Core Principles of Stable Isotope Labeling

The fundamental principle of stable isotope labeling lies in the ability to introduce a "mass tag" into a molecule of interest without altering its chemical properties. These heavier isotopes can be incorporated into lipids through various strategies, and their journey through metabolic pathways can be tracked.

Commonly Used Stable Isotopes in Lipid Analysis:

-

Carbon-13 (¹³C): Widely used for tracing the carbon backbone of lipids. ¹³C-labeled precursors like glucose or acetate can be used to measure de novo lipogenesis (the synthesis of fatty acids from non-lipid sources).[5]

-

Deuterium (²H or D): Often administered as heavy water (D₂O), deuterium can be incorporated into multiple positions within lipid molecules, providing a global view of lipid synthesis and turnover.[6] Deuterium-labeled fatty acids are also commonly used as tracers.

-

Nitrogen-15 (¹⁵N): Utilized for labeling the headgroups of certain phospholipid classes, such as phosphatidylcholine and phosphatidylethanolamine, to study their specific metabolic pathways.

The analysis of labeled lipids is predominantly carried out using mass spectrometry. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), allowing for the differentiation between unlabeled (light) and labeled (heavy) lipid species. The degree of isotopic enrichment in different lipid pools over time provides quantitative data on their synthesis and turnover rates.[4]

Key Labeling Strategies

The choice of labeling strategy depends on the specific research question and the metabolic pathway under investigation.

Metabolic Labeling with Labeled Precursors

This is the most common approach, where cells, tissues, or whole organisms are supplied with a stable isotope-labeled precursor that gets incorporated into lipids through natural metabolic processes.

-

¹³C-Glucose: Used to trace the flow of carbon from glucose into both the glycerol backbone and the fatty acid chains of lipids, providing insights into de novo lipogenesis.

-

Labeled Fatty Acids: Tracers like ¹³C- or ²H-labeled palmitate or oleate are used to study the uptake, esterification, remodeling, and oxidation of specific fatty acids.[7]

-

Labeled Amino Acids: For instance, ¹⁵N-labeled amino acids can be used to trace the incorporation of nitrogen into the headgroups of phospholipids.[7]

Heavy Water (D₂O) Labeling

Administering D₂O to animals or adding it to cell culture media leads to the incorporation of deuterium into a wide range of biomolecules, including lipids, through various enzymatic reactions. This method offers a global perspective on lipid turnover and is particularly useful for in vivo studies due to its ease of administration.[6]

Experimental Workflows and Signaling Pathways

The application of stable isotope labeling provides a dynamic view of lipid metabolism and its intricate connection with cellular signaling. Below are diagrams illustrating a general experimental workflow and key signaling pathways that can be investigated using this technique.

Quantitative Data Presentation

The power of stable isotope labeling lies in its ability to provide quantitative data on lipid dynamics. The tables below summarize representative data from studies using these techniques.

Table 1: De Novo Hepatic Lipogenesis in Humans

This table presents data on the fractional contribution of de novo lipogenesis to VLDL-palmitate and VLDL-stearate in healthy men under fasting and fed conditions.[8][9]

| Condition | Tracer | VLDL-Palmitate (% from DNL) | VLDL-Stearate (% from DNL) |

| Fasted | [¹³C]acetate | 0.91 ± 0.27 | 0.37 ± 0.08 |

| Fed (Ensure) | [¹³C]acetate | 1.64 | 0.47 |

| Fed (IV Glucose) | [¹³C]acetate | 1.97 | 0.64 |

DNL: De Novo Lipogenesis. Data are presented as mean ± SD where available.

Table 2: Turnover of Sphingolipids in HEp-2 Cells

This table shows the differential turnover rates of various ceramide and glycosphingolipid species in HEp-2 cells, as determined by stable isotope labeling with [¹³C-U]glucose. The data highlights that turnover rates vary based on the fatty acyl chain length.

| Lipid Class | Species with Rapid Turnover | Species with Slower Turnover |

| Glucosylceramide | C16:0, C18:0 | C24:0, C24:1 (approx. 30% of total) |

| Lactosylceramide | C16:0, C18:0 | C24:0, C24:1 (approx. 50% of total) |

| Globotriaosylceramide | C16:0, C18:0 | C24:0, C24:1 (approx. 50% of total) |

Table 3: Phosphatidylcholine (PC) and Phosphatidylethanolamine (PE) Turnover in Hepatocytes

This table summarizes the changes in the synthesis of PC and PE in rat hepatocytes treated with excess free fatty acids (FFA), as traced by stable isotope-labeled precursors.

| Pathway | Tracer | Effect of Excess FFA on Labeled Pool |

| CDP-Choline Pathway | D9-Choline | No significant change in D9-PC |

| PEMT Pathway | D3-Methionine | Significant decrease in D3-PC |

| CDP-Ethanolamine Pathway | D4-Ethanolamine | Significant increase in D4-PE |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments in stable isotope labeling for lipid analysis.

Protocol 1: In Vitro Metabolic Labeling of Cultured Cells with a Stable Isotope-Labeled Fatty Acid

This protocol describes the labeling of lipids in cultured mammalian cells using a ¹³C-labeled fatty acid to trace its incorporation into various cellular lipid classes.

Materials:

-

Adherent mammalian cell line of interest

-

Complete cell culture medium

-

Fatty acid-free bovine serum albumin (BSA)

-

Stable isotope-labeled fatty acid (e.g., ¹³C₁₆-Palmitic acid)

-

Phosphate-buffered saline (PBS)

-

Methanol, Chloroform, Water (LC-MS grade)

-

6-well cell culture plates

-

Cell scraper

-

Centrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach approximately 80% confluency at the time of harvest. Allow cells to adhere overnight in a complete medium.

-

Preparation of Labeling Medium: Prepare a stock solution of the ¹³C-labeled fatty acid complexed to fatty acid-free BSA. Supplement the base cell culture medium with the labeled fatty acid-BSA complex to the desired final concentration.

-

Metabolic Labeling: Aspirate the complete medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells. Incubate the cells for the desired period (e.g., a time course of 0, 6, 12, and 24 hours) to allow for the incorporation of the labeled fatty acid.

-

Cell Harvest and Lipid Extraction: At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS. Add ice-cold methanol to the wells and scrape the cells. Transfer the cell suspension to a glass tube. Perform a Bligh and Dyer or a similar lipid extraction procedure by adding chloroform and water to separate the lipids into an organic phase.

-

Sample Preparation for Mass Spectrometry: Evaporate the organic phase containing the lipids under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

Protocol 2: In Vivo Labeling of Lipids in Mice using Heavy Water (D₂O)

This protocol outlines a method for labeling lipids in mice using D₂O to measure whole-body lipid synthesis and turnover.

Materials:

-

C57BL/6 mice (or other strain of interest)

-

Deuterium oxide (D₂O, 99.8%)

-

Sterile 0.9% saline

-

Drinking water bottles

-

Tools for blood and tissue collection

Procedure:

-

Acclimation: Acclimate mice to individual housing and the experimental conditions for at least one week prior to the start of the study.

-

D₂O Administration:

-

Initial Bolus: To rapidly achieve a target body water enrichment, administer an initial intraperitoneal (IP) injection of D₂O mixed with sterile saline (e.g., to achieve a 4-5% body water enrichment). The exact volume depends on the mouse's body weight and estimated total body water.

-

Maintenance: Provide drinking water enriched with a lower percentage of D₂O (e.g., 8%) for the duration of the experiment to maintain a steady-state level of body water enrichment.

-

-

Sample Collection: Collect blood samples at various time points (e.g., 0, 1, 3, 7, and 14 days) via tail-vein or submandibular bleeding. At the end of the experiment, euthanize the mice and collect tissues of interest (e.g., liver, adipose tissue, brain).

-

Lipid Extraction: Extract lipids from plasma and homogenized tissues using a standard lipid extraction method.

-

Analysis of Deuterium Enrichment:

-

Body Water Enrichment: Measure the deuterium enrichment in the body water from plasma samples using gas chromatography-mass spectrometry (GC-MS) or a densitometer.

-

Lipid Enrichment: Analyze the deuterium incorporation into specific lipid classes in the extracted samples by LC-MS/MS. The number of incorporated deuterium atoms will result in a mass shift that can be quantified.

-

Conclusion

Stable isotope labeling coupled with mass spectrometry is a powerful and versatile methodology for the quantitative analysis of lipid dynamics. It provides unparalleled insights into the rates of lipid synthesis, degradation, and transport, which are crucial for understanding the pathophysiology of numerous diseases. The ability to safely conduct these studies in humans opens up avenues for translational research and the development of novel therapeutic strategies targeting lipid metabolism. This guide provides a foundational understanding and practical protocols to aid researchers in the successful implementation of this indispensable technique in their lipidomics research.

References

- 1. Phospholipid isotope tracing reveals β-catenin-driven suppression of phosphatidylcholine metabolism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prolonged retention of doubly labeled phosphatidylcholine in human plasma and erythrocytes after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. Phospholipid isotope tracing suggests β-catenin-driven suppression of phosphatidylcholine metabolism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lipidomicstandards.org [lipidomicstandards.org]

- 7. Stable Isotopic Tracer Phospholipidomics Reveals Contributions of Key Phospholipid Biosynthetic Pathways to Low Hepatocyte Phosphatidylcholine to Phosphatidylethanolamine Ratio Induced by Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 9. An organelle-specific photoactivation and dual-isotope labeling strategy reveals phosphatidylethanolamine metabolic flux - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Core Principles of Using Internal Standards for Quantification

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quantitative analysis is the cornerstone of modern research and drug development, demanding high levels of accuracy and precision. However, analytical workflows, from sample preparation to instrumental analysis, are susceptible to various sources of error that can compromise data integrity. The internal standard (IS) method is a powerful and widely adopted technique to mitigate these variabilities. This guide provides a comprehensive overview of the fundamental principles, selection criteria, and practical application of internal standards for robust quantification. By normalizing the analyte's response to that of a co-analyzed internal standard, this method corrects for procedural inconsistencies, leading to more reliable and defensible results.

The Foundational Principle of Internal Standard Quantification

The core concept of the internal standard method is to add a constant, known amount of a non-endogenous compound—the internal standard—to every calibrator, quality control sample, and unknown sample being analyzed.[1][2] This standard acts as a reference point. Instead of relying on the absolute signal of the analyte, quantification is based on the ratio of the analyte's response to the internal standard's response.[3] This ratiometric approach effectively compensates for variations that can occur throughout the analytical process.[4]

Any physical or chemical variations during sample preparation, injection, or instrumental analysis that affect the analyte will presumably affect the internal standard in a similar manner.[5][6] By using the response ratio, these variations are mathematically normalized, significantly improving the accuracy and precision of the final quantitative result.[7]

Sources of Error Mitigated by Internal Standards

The use of an internal standard is crucial for correcting several types of errors inherent in analytical procedures:

-

Sample Preparation Variability: Losses of the analyte can occur during multi-step sample preparation procedures such as liquid-liquid extraction, solid-phase extraction, and evaporation.[1][8] Adding the IS at the earliest possible stage ensures it undergoes the same potential losses as the analyte, thereby correcting for recovery inconsistencies.[5][9]

-

Injection Volume Precision: While modern autosamplers are highly precise, minor variations in injection volume can still occur.[8] The IS corrects for these discrepancies, as any change in injected volume will proportionally affect both the analyte and the IS.[10]

-

Instrumental Drift: The sensitivity of analytical instruments, such as chromatographs and mass spectrometers, can fluctuate over time due to factors like detector aging or source contamination.[11][12] An IS co-analyzed with the analyte compensates for this drift.

-

Matrix Effects: In complex biological matrices (e.g., plasma, urine), co-eluting endogenous components can suppress or enhance the ionization of the analyte in the instrument's source, a phenomenon known as the matrix effect.[11][13] A well-chosen internal standard, particularly a stable isotope-labeled one, experiences the same matrix effects as the analyte, providing effective normalization.[13]

Below is a diagram illustrating the logical principle of how an internal standard corrects for analytical variability.

Criteria for Selecting an Appropriate Internal Standard

The success of the internal standard method hinges on the proper selection of the IS.[14] An ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible.[12][15]

Key Selection Criteria:

-

Chemical and Physical Similarity: The IS should be structurally similar to the analyte to ensure comparable behavior during sample extraction, chromatography, and detection.[16][17]

-

Absence from Sample Matrix: The internal standard must not be naturally present in the samples being analyzed.[4][14]

-

Chromatographic Resolution: The IS peak should be well-separated from the analyte peak and any other matrix components, typically with a resolution factor (Rs) > 1.5, unless a mass-selective detector is used.[17]

-

Stability: The IS must be chemically stable throughout the entire analytical procedure, from sample preparation to final analysis.[12]

-

Purity and Availability: The IS should be available in a pure form so that it can be accurately prepared at a known concentration.[3][15]

-

Elution Time: Ideally, the IS should elute near the analyte(s) of interest.[18]

Types of Internal Standards

The choice of internal standard often depends on the analytical technique employed.

| Internal Standard Type | Description | Ideal Application | Advantages | Disadvantages |

| Stable Isotope-Labeled (SIL) IS | An analog of the analyte where one or more atoms (e.g., H, C, N) are replaced with a stable heavy isotope (e.g., ²H, ¹³C, ¹⁵N).[14][19] | Mass Spectrometry (LC-MS, GC-MS) | Considered the "gold standard."[13] Co-elutes with the analyte and experiences identical extraction recovery and matrix effects.[13][14] | Higher cost and may not be commercially available for all analytes.[14] |

| Structural Analog (Homolog) IS | A molecule that is chemically related to the analyte but differs in structure, for example, by an alkyl chain length.[19] | Chromatography (HPLC-UV, GC-FID), Mass Spectrometry | More readily available and less expensive than SIL-IS. Can mimic the analyte's behavior reasonably well.[15] | May not perfectly co-elute or have identical extraction recovery and matrix effects as the analyte.[13] |

| Deuterated Analogs | A common type of SIL-IS where hydrogen atoms are replaced by deuterium. | Mass Spectrometry (LC-MS, GC-MS) | Behaves almost identically to the unlabeled analyte.[4] | Potential for chromatographic separation from the analyte (isotopic effect) and risk of H/D back-exchange. |

Experimental Protocol: A General Workflow

Implementing the internal standard method involves a systematic procedure to ensure consistency across all samples. The following protocol outlines a typical workflow for quantitative analysis using an internal standard, particularly relevant for LC-MS or GC-MS applications in drug development.

Materials and Reagents

-

Analyte reference standard

-

Internal standard (ideally SIL-IS)

-

High-purity solvents (e.g., methanol, acetonitrile, water)

-

Biological matrix (e.g., blank plasma, urine) for calibration standards

-

Sample preparation reagents (e.g., protein precipitation solvent, extraction buffer)

Detailed Methodology

-

Preparation of Stock Solutions:

-

Accurately weigh and dissolve the analyte and internal standard in an appropriate solvent to prepare concentrated stock solutions (e.g., 1 mg/mL).

-

Store stock solutions under appropriate conditions (e.g., -20°C) to ensure stability.

-

-

Preparation of Working Solutions:

-

Prepare a series of analyte working solutions by serially diluting the analyte stock solution. These will be used to create the calibration curve.

-

Prepare an internal standard working solution at a fixed concentration. The concentration should be chosen to produce a consistent and robust signal in the analytical instrument, often near the mid-point of the calibration curve range.[5]

-

-

Preparation of Calibration Curve Standards:

-

Aliquot a fixed volume of the blank biological matrix into a series of tubes.

-

Spike each matrix aliquot with a decreasing volume of the analyte working solutions to create a calibration curve with at least 5-7 concentration levels.

-

Crucially, add a constant, fixed volume of the internal standard working solution to every calibration standard. [7]

-

-

Sample Preparation:

-

Aliquot the unknown samples and quality control (QC) samples into tubes.

-

Add the same constant, fixed volume of the internal standard working solution to every unknown and QC sample. This step should be performed as early as possible.[20]

-

Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) consistently across all standards, QCs, and unknown samples.[20]

-

Evaporate the solvent (if necessary) and reconstitute the dried extract in a suitable injection solvent.

-

-

Instrumental Analysis:

-

Analyze the prepared samples using the validated chromatographic and/or mass spectrometric method.[12]

-

-

Data Processing and Quantification:

-

Integrate the peak areas for both the analyte and the internal standard in each chromatogram.

-

Calculate the response ratio for each sample: Response Ratio = Analyte Peak Area / IS Peak Area .[5]

-

Construct the calibration curve by plotting the response ratio of the calibration standards (y-axis) against their corresponding nominal concentrations (x-axis).

-

Perform a linear regression analysis (typically with 1/x or 1/x² weighting) to obtain the calibration equation (y = mx + c) and a coefficient of determination (r²) > 0.99.[11]

-

Determine the concentration of the analyte in unknown samples by interpolating their measured response ratios from the calibration curve.[20]

-

The diagram below visualizes this experimental workflow.

Method Validation and Data Interpretation

A method utilizing an internal standard must be properly validated according to regulatory guidelines (e.g., ICH, FDA).[17] Key validation parameters include linearity, accuracy, precision, selectivity, and stability. The response of the internal standard itself should be monitored across the analytical batch. A significant deviation (e.g., > ±50%) in the IS response in a particular sample compared to the batch average may indicate a problem with that specific sample's preparation or a severe matrix effect, potentially warranting re-analysis.

Conclusion

The internal standard method is an indispensable tool in modern analytical science for achieving accurate and precise quantification. By effectively correcting for the inherent variability in complex analytical workflows, it ensures the generation of high-quality, reliable data. A thorough understanding of the core principles, meticulous selection of an appropriate internal standard, and consistent application within a validated protocol are fundamental for any researcher, scientist, or drug development professional dedicated to robust quantitative analysis.

References

- 1. learning.sepscience.com [learning.sepscience.com]

- 2. msacl.org [msacl.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Internal standard - Wikipedia [en.wikipedia.org]

- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. google.com [google.com]

- 8. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]

- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. Internal Standard Method Explained in Analytical Chemistry - WIN SOURCE BLOG [blog.win-source.net]

- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 14. Choosing an Internal Standard [restek.com]

- 15. Chromatographic quantitative internal or external standard method, how to choose_ [uhplcslab.com]

- 16. researchgate.net [researchgate.net]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Internal Standards: Strategies From the Frontline | Separation Science [sepscience.com]

- 19. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]

- 20. benchchem.com [benchchem.com]

The Role of Lysophospholipids in Cellular Signaling: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Lysophospholipids (LPs) have emerged from their historical role as simple metabolic intermediates to be recognized as a critical class of extracellular signaling molecules.[1][2] These bioactive lipids, most notably lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P), mediate a vast array of cellular processes by activating specific G protein-coupled receptors (GPCRs).[3][4] Their signaling cascades are fundamental to physiological functions ranging from development to immune cell trafficking and are deeply implicated in pathological conditions such as cancer, fibrosis, and autoimmune diseases.[2][5][6] This guide provides an in-depth examination of the core signaling pathways governed by LPA and S1P, presents quantitative data on receptor-ligand interactions, details key experimental methodologies for their study, and explores the therapeutic landscape of targeting these potent lipid mediators.

Introduction to Lysophospholipid Signaling

Lysophospholipids are derivatives of membrane phospholipids, characterized by a glycerol or sphingoid backbone, a phosphate headgroup, and a single fatty acyl chain.[2][6] They are produced through the enzymatic action of phospholipases on membrane lipids.[7][8] For instance, LPA is primarily generated in the extracellular space from lysophosphatidylcholine (LPC) by the enzyme autotaxin (ATX).[3][9] S1P is synthesized intracellularly from sphingosine by sphingosine kinases (SphKs) and subsequently transported out of the cell to act on its receptors.[5][10] Once in the extracellular milieu, these LPs act as ligands for at least two major families of GPCRs: the LPA receptors (LPAR1-6) and the S1P receptors (S1PR1-5), initiating diverse downstream signaling cascades.[3][5]

Core Signaling Pathways

The cellular response to LPA and S1P is dictated by the specific receptor subtypes expressed on the cell surface and their differential coupling to heterotrimeric G proteins. The four major families of Gα subunits—Gαi/o, Gαq/11, Gα12/13, and Gαs—serve as the primary transducers of the signal, each activating a distinct set of downstream effectors.[11]

Lysophosphatidic Acid (LPA) Signaling

The six known LPA receptors (LPA1-6) couple to a variety of G proteins, leading to complex and often overlapping cellular responses.[11][12]

-

LPA1, LPA2, and LPA3 are part of the endothelial differentiation gene (EDG) family and couple broadly to Gαi/o, Gαq/11, and Gα12/13.[11][13]

-

LPA4, LPA5, and LPA6 are non-EDG receptors that also engage multiple G protein families, including Gαs.[11]

This promiscuous coupling allows LPA to influence a wide range of signaling pathways, as depicted below.

Sphingosine-1-Phosphate (S1P) Signaling

The five S1P receptors (S1P1-5) exhibit more defined G protein coupling preferences compared to LPARs, though some promiscuity exists.[9] This specificity allows for more tailored cellular responses.

The activation of these pathways is critical for processes like immune cell trafficking, vascular development, and endothelial barrier function.[14]

Quantitative Data: Receptor-Ligand Interactions

Understanding the binding affinity of ligands for their receptors is paramount for interpreting experimental results and for designing targeted therapeutics. The lipophilic nature of LPs has historically made precise affinity measurements challenging. However, various methods have provided valuable insights into these interactions.

Table 1: Binding Affinities of LPA Receptor Ligands

| Receptor | Ligand | Assay Type | Affinity (Kd / Ki / IC50) | Reference |

|---|---|---|---|---|

| LPA₁ | 1-Oleoyl-LPA | BSI | Kd: ~10 nM | [15] |

| LPA₁ | ONO-9780307 (Antagonist) | BSI | Kd: 9.90 nM | [15] |

| LPA₁ | VPC12249 (Antagonist) | GTPγ³⁵S | Ki: 18 nM | [16] |

| LPA₃ | VPC12249 (Antagonist) | GTPγ³⁵S | Ki: >1000 nM |[16] |

Table 2: Binding Affinities of S1P Receptor Ligands

| Receptor | Ligand | Assay Type | Affinity (Kd / IC50) | Reference |

|---|---|---|---|---|

| S1P₁ | S1P | Radioligand Binding | Kd: 8.2 nM | [17] |

| S1P₁ | FTY720-P (Agonist) | Radioligand Binding | Kd: 0.33 nM | [17] |

| S1P₂ | JTE-013 (Antagonist) | Radioligand Binding | IC50: 68.47 nM | [18] |

| S1P₃ | S1P | Radioligand Binding | Kd: 1.2 nM | [17] |

| S1P₄ | S1P | Radioligand Binding | Kd: 20 nM | [17] |

| S1P₅ | S1P | Radioligand Binding | Kd: 5.8 nM |[17] |

Experimental Protocols

Studying LP signaling requires a robust set of functional assays. Below are detailed methodologies for three key experiments used to characterize receptor activation and downstream cellular responses.

GTPγS Binding Assay (for G Protein Activation)

This assay directly measures the activation of G proteins upon receptor stimulation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.[18]

-

Membrane Preparation :

-

Culture cells expressing the receptor of interest to ~90% confluency.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) using a Dounce homogenizer.

-

Centrifuge at 500 x g for 10 min at 4°C to remove nuclei.

-

Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4) and determine protein concentration (e.g., via BCA assay). Membranes can be stored at -80°C.

-

-

Assay Execution :

-

In a 96-well plate, combine 10-20 µg of membrane protein with varying concentrations of the LP agonist.

-

Add GDP to a final concentration of 10-30 µM to the reaction mixture.

-

Incubate at 30°C for 15-30 minutes to allow for ligand binding.

-

Initiate the G protein activation by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.

-

Incubate at 30°C for 30-60 minutes.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/C) using a cell harvester.

-

Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Data Analysis :

-

Allow filters to dry completely.

-

Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Plot the counts per minute (CPM) against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine EC₅₀ and Emax values.

-

Intracellular Calcium Mobilization Assay (for Gαq/11 Activation)

This assay measures the increase in intracellular calcium concentration following the activation of the Gαq/11-PLC pathway, typically using a calcium-sensitive fluorescent dye like Fura-2.[1][2][19]

-

Cell Preparation and Dye Loading :

-

Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.[1]

-

Prepare a Fura-2 AM loading solution. Dissolve Fura-2 AM in DMSO and then dilute in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to a final concentration of 2-5 µM.[2]

-

Remove the culture medium from the cells and add 100 µL of the Fura-2 AM loading solution to each well.[2]

-

Incubate the plate at 37°C for 45-60 minutes in the dark.[2]

-

(Optional, but recommended) After incubation, remove the loading solution and wash the cells gently with assay buffer to remove extracellular dye. Add 100 µL of fresh assay buffer to each well.

-

-

Assay Execution :

-

Place the plate into a fluorescence plate reader equipped with injectors (e.g., FlexStation).

-

Set the instrument to measure fluorescence emission at ~510 nm with alternating excitation at ~340 nm (calcium-bound Fura-2) and ~380 nm (calcium-free Fura-2).[2]

-

Establish a stable baseline reading for 15-30 seconds.

-

Program the injector to add a specific concentration of the LP agonist.

-

Continue to record the fluorescence ratio (340/380 nm) for 1-3 minutes to capture the transient calcium peak.

-

-

Data Analysis :

-

The primary response is the change in the 340/380 nm fluorescence ratio from baseline to the peak.

-

Plot the peak response against the log of the agonist concentration to generate a dose-response curve and calculate the EC₅₀.

-

Transwell Migration (Boyden Chamber) Assay (for Chemotaxis)

This assay assesses the ability of cells to migrate through a porous membrane towards a chemoattractant, a key cellular response to many LPs.[3]

-

Assay Setup :

-

Place Transwell inserts (typically with 8 µm pores for most migratory cells) into the wells of a 24-well plate.[7]

-

Add 600 µL of cell culture medium containing the LP chemoattractant to the lower chamber (the well).[3][7]

-

Prepare a cell suspension in a serum-free or low-serum medium at a concentration of 0.5-1.0 x 10⁶ cells/mL.

-

Add 100-200 µL of the cell suspension (5x10⁴ to 1x10⁵ cells) to the upper chamber (the insert).[3]

-

-

Incubation :

-

Incubate the plate at 37°C in a 5% CO₂ incubator. The incubation time is critical and must be optimized for the cell type, ranging from 4 to 24 hours.[20]

-

-

Cell Staining and Quantification :

-

After incubation, carefully remove the Transwell inserts from the plate.

-

Using a cotton swab, gently wipe away the non-migrated cells from the upper surface of the membrane.[7]

-

Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol or 4% paraformaldehyde for 10-15 minutes.[3][7]

-

Stain the fixed cells by immersing the insert in a 0.1% crystal violet solution for 20-30 minutes.[7]

-

Gently wash the insert in water to remove excess stain and allow it to air dry.

-

Using a microscope, count the number of stained, migrated cells in several representative fields of view. The results are typically expressed as the average number of migrated cells per field.

-

Relevance to Drug Development

The central role of LP signaling in pathophysiology has made its components highly attractive targets for therapeutic intervention.[5][6] The success of Fingolimod (Gilenya), an S1P receptor modulator approved for treating multiple sclerosis, validated this approach.[5][6] Fingolimod is phosphorylated in vivo to become a potent agonist at four of the five S1P receptors. Its therapeutic effect stems from inducing the internalization and degradation of S1P₁, effectively sequestering lymphocytes in lymph nodes and preventing their infiltration into the central nervous system.[21]

Furthermore, antagonists targeting the LPA₁ receptor are in clinical development for treating idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases, highlighting the role of the LPA-LPA₁ axis in fibroblast proliferation and tissue remodeling.[9] The continued elucidation of these signaling pathways, aided by the experimental techniques described herein, will undoubtedly accelerate the development of next-generation therapeutics targeting the lysophospholipid signaling network.

References

- 1. Calcium Flux Assay Kit (Fura-2 , No Wash) (ab176766) | Abcam [abcam.com]

- 2. hellobio.com [hellobio.com]

- 3. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. corning.com [corning.com]

- 5. Fine-tuning activation specificity of G-protein-coupled receptors via automated path searching - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. researchhub.com [researchhub.com]

- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LPA(3), a unique G protein-coupled receptor for lysophosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sphingosine-1-Phosphate-Specific G Protein-Coupled Receptors as Novel Therapeutic Targets for Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 20. clyte.tech [clyte.tech]

- 21. Sphingosine 1-Phosphate and Its G Protein-Coupled Receptors Constitute a Multifunctional Immunoregulatory System - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Lipidome: An In-depth Technical Guide to Exploratory Lipid Profiling Using Internal Standards

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of exploratory lipid profiling with a focus on the critical role of internal standards in achieving accurate and reproducible quantitative data. We delve into the foundational principles, detailed experimental methodologies, and data interpretation strategies essential for robust lipidomics research.

The Imperative of Internal Standards in Lipidomics

Lipidomics, the large-scale study of lipids in biological systems, presents significant analytical challenges due to the vast complexity of the lipidome and the multi-step nature of analytical workflows.[1] Internal standards (IS) are compounds of known concentration added to a sample prior to analysis, serving as a cornerstone for mitigating analytical variability and ensuring data integrity.[1]

The primary functions of an internal standard in lipid analysis are to:

-

Correct for Sample Loss: It is inevitable that some sample will be lost during the multi-step processes of lipid extraction and preparation. An internal standard, added at the beginning of the workflow, accounts for this loss.[1]

-

Compensate for Matrix Effects: The sample matrix, consisting of all components other than the analyte, can significantly impact the ionization efficiency of the analyte in the mass spectrometer, leading to signal enhancement or suppression.[1] A chemically similar internal standard will experience similar matrix effects, allowing for their correction.[1]

The ideal internal standard is a stable isotope-labeled version of the analyte of interest, as it possesses nearly identical chemical and physical properties.[2][3] However, given the immense diversity of the lipidome, it is impractical to have a corresponding internal standard for every lipid species.[2] Therefore, a representative panel of internal standards covering different lipid classes is often employed.

A Comparative Look at Internal Standards

The selection of an appropriate internal standard is a critical decision in quantitative lipid analysis. The most common types include ¹³C-labeled lipids, deuterated lipids (²H), and odd-chain fatty acids.[3] While each has its application, ¹³C-labeled standards offer distinct advantages for quantitative accuracy.[3]

| Parameter | ¹³C-Labeled Internal Standard | Deuterated (²H) Internal Standard | Odd-Chain Fatty Acid Standard | Key Findings |

| Chemical & Physical Properties | Nearly identical to the analyte, ensuring the most accurate correction for experimental variations.[3] | Chemically identical but can exhibit slight differences in physicochemical properties.[3] | Structurally similar but not identical to the endogenous even-chain lipids.[3] | ¹³C-labeled standards provide the most accurate normalization due to their near-identical behavior to the target analyte.[3] |

| Chromatographic Co-elution | Typically co-elutes perfectly with the non-labeled analyte.[3] | Often elutes slightly earlier than the non-labeled analyte in liquid chromatography.[3] | Elution time differs from even-chain lipids. | Perfect co-elution of ¹³C-labeled standards ensures that both the analyte and standard experience the same matrix effects at the same time.[1] |

| Mass Spectrometric Resolution | The mass difference is distinct and easily resolved from the analyte. | The mass difference is smaller, which can sometimes lead to isotopic overlap with the analyte's natural isotope distribution. | The mass difference is significant and easily resolved. | Clear mass spectrometric resolution is crucial for accurate quantification.[1] |

| Commercial Availability | A wide range of standards covering major lipid classes are commercially available.[4][5] | Also widely available. | Readily available and cost-effective. | The LIPID MAPS initiative has facilitated the commercial availability of well-characterized lipid standards.[5] |

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a general workflow for untargeted lipid profiling using internal standards, from sample preparation to data analysis.

Sample Preparation and Lipid Extraction (Folch Method)

-

Sample Thawing: Thaw frozen plasma or tissue homogenate samples on ice.

-

Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add a known volume of the internal standard working solution. Commercially available lipid standard mixtures, such as the LIPIDOMIX® Quantitative Mass Spec Internal Standards, can be utilized.[4]

-

Sample Addition: Add a precise volume of the sample (e.g., 50 µL of plasma) to the tube containing the internal standard and vortex briefly.[1]

-

Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1.[1]

-

Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[1]

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution. Vortex for 30 seconds and then centrifuge at low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.[1][3]

-

Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.[1][3]

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[1][3]

-

Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis, such as a 1:1 (v/v) mixture of methanol:isopropanol.[1][3]

LC-MS Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for separating and quantifying individual lipid species.[3]

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or QTOF).[6][7]

-

Column: A C18 or C30 reversed-phase column is commonly used for lipidomics.[3][6]

-

Mobile Phases:

-

Gradient Elution: A gradient from a lower to a higher concentration of mobile phase B is used to elute lipids based on their polarity.

-

Mass Spectrometry: Data is acquired in both positive and negative ionization modes to achieve comprehensive coverage of the lipidome.[6] A data-dependent acquisition (DDA) or data-independent acquisition (DIA) strategy can be employed for MS/MS fragmentation to aid in lipid identification.

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas of the endogenous lipids and the corresponding internal standards.

-

Calibration Curve: For absolute quantification, prepare a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard.[3] Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration to generate a calibration curve.[3]

-

Quantification: Determine the concentration of the analyte in the unknown samples by calculating the analyte/internal standard peak area ratio and interpolating the concentration from the calibration curve.[1][3] For relative quantification, the peak area ratios can be compared across different sample groups.[3]

Visualizing the Workflow and Key Signaling Pathways

Visual diagrams are crucial for understanding the complex workflows and biological pathways in lipidomics.

Caption: Workflow for lipid quantification using internal standards.

Lipids are not only structural components of membranes but also act as critical signaling molecules in a myriad of cellular processes.[8] Understanding these pathways is essential for interpreting lipidomics data in a biological context.

Eicosanoid Signaling Pathway

Eicosanoids are potent lipid mediators involved in inflammation and immune responses.[8] They are derived from the enzymatic oxidation of arachidonic acid.

Caption: Simplified eicosanoid signaling pathway.

Sphingolipid Signaling Pathway

Sphingolipids are a class of lipids that play crucial roles in signal transduction and cell fate. Ceramide sits at the center of sphingolipid metabolism and can be converted to other bioactive sphingolipids.

Caption: Key components of the sphingolipid signaling pathway.

Conclusion

Exploratory lipid profiling using internal standards is a powerful approach for gaining insights into the complex roles of lipids in health and disease. By carefully selecting and implementing internal standards, researchers can significantly improve the accuracy, precision, and reproducibility of their quantitative data. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to design and execute robust lipidomics studies, ultimately accelerating discoveries in this dynamic field.

References

- 1. benchchem.com [benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. avantiresearch.com [avantiresearch.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

Discovering Novel Biomarkers with Quantitative Lipidomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of lipidomics, the large-scale study of lipids in biological systems, is rapidly advancing our understanding of disease pathology and paving the way for novel biomarker discovery. Lipids are no longer viewed as simple structural components or energy storage molecules; they are now recognized as critical players in a myriad of cellular processes, including signaling, inflammation, and apoptosis.[1][2][3] Dysregulation of lipid metabolism is a hallmark of numerous diseases, including cardiovascular disease, cancer, and neurodegenerative disorders.[4][5][6][7][8][9] This technical guide provides a comprehensive overview of the principles, methodologies, and applications of quantitative lipidomics for the discovery of novel biomarkers, aimed at researchers, scientists, and professionals in drug development.

The Lipidomics Workflow: From Sample to Biomarker

A typical lipidomics workflow for biomarker discovery encompasses several critical stages, from initial sample handling to the final biological interpretation of data.[10][11][12] The robustness and reproducibility of each step are paramount to ensure the generation of high-quality, reliable data.

Experimental Workflow for Biomarker Discovery

The overall process can be visualized as a multi-step pipeline, each with its own set of considerations and best practices.

Caption: A generalized workflow for quantitative lipidomics-based biomarker discovery.

Experimental Protocols: A Closer Look

The success of a lipidomics study hinges on the meticulous execution of its experimental protocols. This section provides a detailed overview of the key methodologies.

Lipid Extraction

The goal of lipid extraction is to efficiently isolate lipids from complex biological matrices while minimizing degradation and contamination.[13] Several methods are commonly employed, each with its own advantages and limitations.

Table 1: Comparison of Common Lipid Extraction Methods

| Method | Principle | Advantages | Disadvantages | Typical Applications |

| Folch Method | Liquid-liquid extraction using a chloroform:methanol (2:1, v/v) mixture.[14] | High recovery for a broad range of lipid classes.[14] | Use of chloroform, a toxic solvent. | General purpose lipid extraction from tissues and biofluids. |

| Bligh & Dyer Method | A modified version of the Folch method using a chloroform:methanol:water (1:2:0.8, v/v/v) single-phase system that is then partitioned.[15] | Suitable for samples with high water content. | Still relies on chloroform. | Extraction from aqueous samples. |

| Methyl-tert-butyl ether (MTBE) Method | A biphasic extraction using MTBE and methanol.[14][16][17] | Less toxic than chloroform; good recovery for many lipid classes.[14] | May have lower recovery for some polar lipids compared to Folch.[14] | A safer alternative for general lipidomics. |

Detailed Protocol: MTBE-Based Lipid Extraction [16]

-

To the biological sample (e.g., 100 µL of plasma), add 200 µL of cold methanol.

-

Add 800 µL of cold methyl tert-butyl ether (MTBE).

-

Vortex the mixture thoroughly to ensure complete mixing.

-

To induce phase separation, add 200 µL of water.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the upper organic phase, which contains the lipids.

-

Dry the extracted lipids under a stream of nitrogen or using a vacuum concentrator.

-

Store the dried lipid extract at -80°C until analysis.

-

For LC-MS analysis, reconstitute the dried extract in an appropriate solvent, such as a mixture of acetonitrile, isopropanol, and water (e.g., 65:30:5, v/v/v).[16]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the cornerstone of modern lipidomics, offering the high sensitivity and selectivity required to analyze the complex lipidome.[18][19][20][21]

Chromatographic Separation:

-

Reversed-Phase Liquid Chromatography (RPLC): This is the most widely used separation technique in lipidomics.[17] It separates lipids based on their hydrophobicity, which is determined by the length and degree of saturation of their fatty acyl chains. C18 and C8 columns are commonly used.[17][19]

-